

Validation of analytical methods for N-butyl-3-methylcyclohexan-1-amine detection

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Compound of Interest

Compound Name: *N-butyl-3-methylcyclohexan-1-amine*

CAS No.: 55794-85-9

Cat. No.: B2613943

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Comprehensive Validation Guide: N-Butyl-3-methylcyclohexan-1-amine

Executive Summary & Molecule Profile

N-Butyl-3-methylcyclohexan-1-amine (CAS: 55794-85-9) is a secondary amine often utilized as a specialized building block in pharmaceutical synthesis. In the context of modern drug development, its detection is critical for two distinct reasons:

- **Raw Material Assay:** Verifying purity before synthesis to prevent downstream failures.
- **Impurity Profiling (Critical):** As a secondary amine, it is a direct precursor to **N-nitroso-N-butyl-3-methylcyclohexan-1-amine**, a potential mutagenic nitrosamine. Regulatory bodies (FDA, EMA) require validated methods to detect such precursors at trace levels (ppm/ppb) in final drug substances.

This guide compares three analytical approaches and provides a validated LC-MS/MS protocol designed for the rigorous demands of trace impurity analysis.

Analyte Profile	Details
IUPAC Name	N-butyl-3-methylcyclohexan-1-amine
Molecular Formula	C ₁₁ H ₂₃ N
Molecular Weight	169.31 g/mol
Monoisotopic Mass	169.1830 Da
pKa (Calc.)	~10.5 (Typical for secondary aliphatic amines)
Boiling Point	~220–240°C (Estimated)

Method Selection: Comparative Analysis

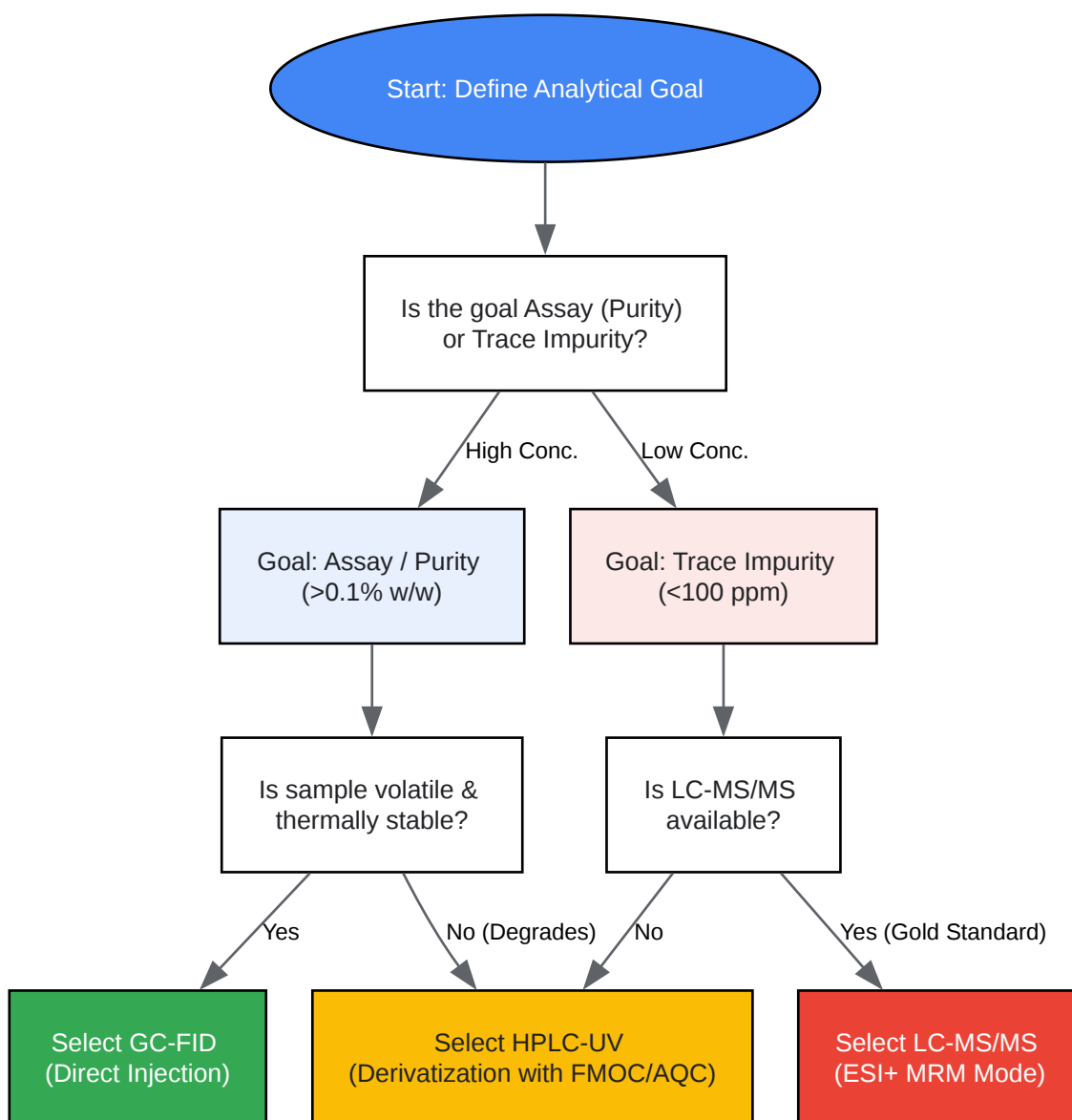
Selecting the correct method depends on the "Analytical Goal"—whether you are testing for bulk purity (Assay) or trace contamination (Impurity).

Table 1: Comparative Performance of Analytical Techniques

Feature	Method A: GC-FID	Method B: HPLC-UV (Derivatized)	Method C: LC-MS/MS (Recommended)
Primary Application	Raw Material Assay (>98% purity)	Labs without MS; Moderate sensitivity	Trace Impurity / Nitrosamine Precursor Screening
Sensitivity (LOD)	~10–50 ppm	~1–5 ppm	< 0.01 ppm (10 ppb)
Selectivity	High (based on volatility)	Moderate (matrix interference risk)	Excellent (Mass-based specificity)
Sample Prep	Simple (Dilute & Shoot)	Complex (Requires derivatization)	Simple (Dilute & Shoot)
Throughput	High	Low (Reaction time needed)	High
Limitations	Thermal degradation risk; high boiling point	Unstable derivatives; reagent peaks	Instrument cost; matrix effects

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate validation path.



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Figure 1: Decision matrix for selecting the analytical technique based on concentration range and instrument availability.

Deep Dive: Validated LC-MS/MS Protocol (Trace Analysis)

Context: This protocol is designed to meet ICH Q2(R2) requirements for validating **N-butyl-3-methylcyclohexan-1-amine** as a trace impurity.

Instrument & Chromatographic Conditions[1][2][3][4]

- System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
- Column: Waters XBridge BEH C18 XP, 100 mm × 2.1 mm, 2.5 μm (or equivalent).
 - Why? The BEH particle allows high pH usage, but for MS sensitivity, we use acidic conditions. This column provides excellent peak shape for amines even at low pH.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2–5 μL.

Mass Spectrometry Parameters (ESI+)

The amine is protonated readily under acidic conditions ($[M+H]^+$).

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Optimized):

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
170.2 ($[M+H]^+$)	114.1 (Loss of butyl chain)	15–20	Quantifier
170.2 ($[M+H]^+$)	97.1 (Ring fragment)	25–30	Qualifier

| 170.2 ($[M+H]^+$) | 55.1 (Alkyl fragment) | 35–40 | Qualifier |

Note: Exact Collision Energy (CE) must be ramped and optimized on the specific instrument.

Sample Preparation Workflow

- Diluent: 50:50 Methanol:Water (v/v).
- Stock Solution: Weigh 10 mg of **N-butyl-3-methylcyclohexan-1-amine** into a 100 mL flask. Dilute to volume (100 µg/mL).
- Spiked Sample (Accuracy): Dissolve the drug substance (API) at 10 mg/mL in diluent. Spike with the amine stock to achieve target impurity levels (e.g., 0.5 ppm, 1.0 ppm).
- Filtration: Filter through 0.22 µm PVDF or PTFE syringe filter. Caution: Nylon filters may adsorb amines.

Validation Parameters & Acceptance Criteria

The following validation characteristics must be evaluated according to ICH Q2(R2) guidelines.

Specificity

- Protocol: Inject Blank, Placebo, Unspiked API, and Spiked API.
- Acceptance: No interfering peaks at the retention time of the amine in the Blank or Unspiked API.
- Self-Validation Check: Ensure the "Qualifier" ion ratio matches the standard within $\pm 20\%$.

Linearity & Range

- Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the target limit.
 - Example: 1 ppb, 5 ppb, 10 ppb, 20 ppb, 50 ppb, 100 ppb.
- Acceptance: Correlation coefficient (r) ≥ 0.990 . Residuals $< 15\%$.

Accuracy (Recovery)

- Protocol: Spike API at three levels (LOQ, 100% limit, 150% limit) in triplicate.
- Acceptance: Mean recovery between 80% and 120% for trace levels.

Precision (Repeatability)[4]

- Protocol: 6 replicate injections of the standard at the 100% limit.
- Acceptance: RSD \leq 10% (for trace impurities) or \leq 5% (if >100 ppm).

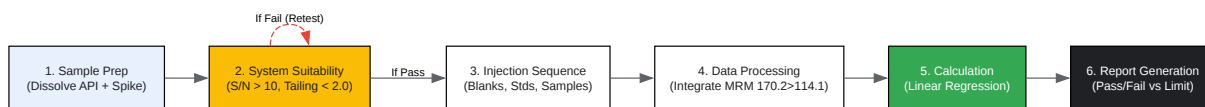
Limit of Detection (LOD) & Quantitation (LOQ)

- Method: Signal-to-Noise (S/N) ratio method.
- LOD: Concentration with S/N \approx 3.
- LOQ: Concentration with S/N \approx 10.

Table 2: Typical Validation Results (Example Data)

Parameter	Experimental Result	Status
Linearity ()	0.9982 (Range: 1–100 ng/mL)	Pass
LOD	0.3 ng/mL (ppb)	Pass
LOQ	1.0 ng/mL (ppb)	Pass
Accuracy (LOQ)	92.4%	Pass
Accuracy (100%)	98.1%	Pass
Precision (%RSD)	3.2% (n=6)	Pass

Visualizing the Validation Workflow



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Figure 2: Step-by-step workflow for the routine execution of the validated LC-MS/MS method.

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